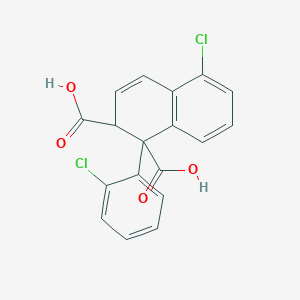
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid is an organic compound with a complex structure It features a naphthalene core with two carboxylic acid groups and chlorine atoms attached to the naphthalene and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to maximize production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid groups to alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives might be explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Research might investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chlorinated naphthalene derivatives and dihydronaphthalene dicarboxylic acids. Examples might include:
- 5-Chloro-1-(2-bromophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- 5-Chloro-1-(2-fluorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
Uniqueness
The uniqueness of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid lies in its specific substitution pattern and the presence of both chlorine atoms and carboxylic acid groups. This unique structure can impart distinct chemical and physical properties, making it valuable for specific research applications.
Propiedades
Número CAS |
93203-79-3 |
|---|---|
Fórmula molecular |
C18H12Cl2O4 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
5-chloro-1-(2-chlorophenyl)-2H-naphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H12Cl2O4/c19-14-7-3-5-11-10(14)8-9-13(16(21)22)18(11,17(23)24)12-4-1-2-6-15(12)20/h1-9,13H,(H,21,22)(H,23,24) |
Clave InChI |
RTQYEBUBEBWCHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2(C(C=CC3=C2C=CC=C3Cl)C(=O)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


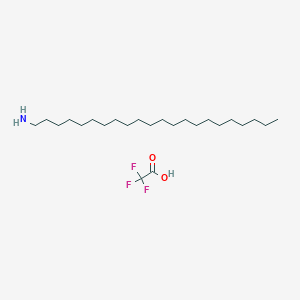
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
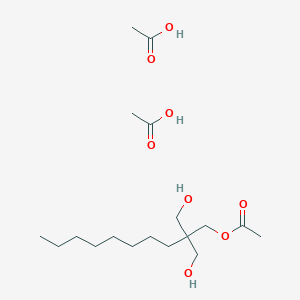
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
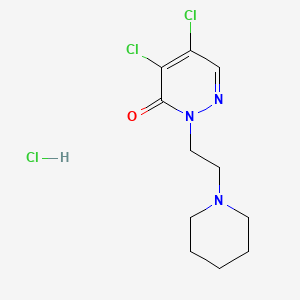
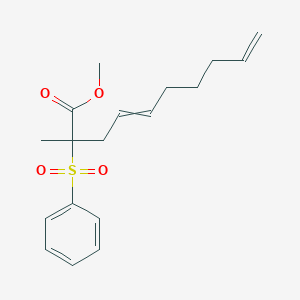
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
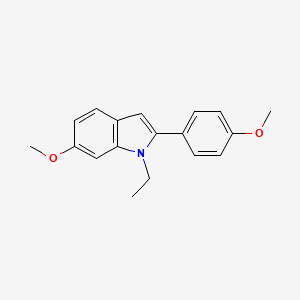
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
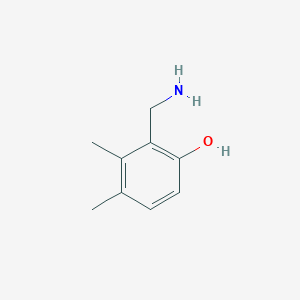

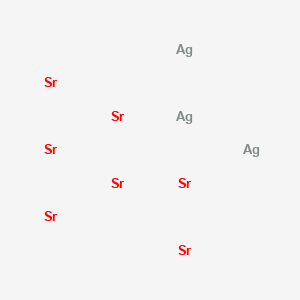
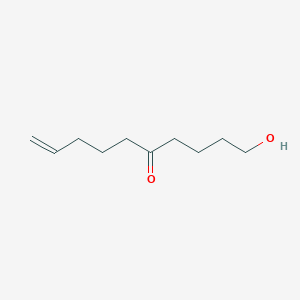
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
